6-Aminopicolinic acid

Description

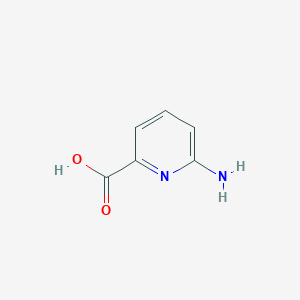

Structure

3D Structure

Properties

IUPAC Name |

6-aminopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCKJFCJIHCHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326004 | |

| Record name | 6-Aminopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23628-31-1 | |

| Record name | 6-Aminopyridine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023628311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23628-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Aminopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOPYRIDINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6NBL985SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 6-Aminopicolinic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopicolinic acid, a pivotal heterocyclic building block, is a compound of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its core properties, synthesis, and its crucial role as a versatile intermediate in the development of novel therapeutic agents and functional materials. This document consolidates essential physicochemical data, outlines a representative synthetic protocol, and illustrates its utility in the broader context of chemical research and drug discovery.

Core Properties and Identification

This compound, also known as 6-amino-2-pyridinecarboxylic acid, is a substituted pyridine derivative. Its unique structure, featuring both a carboxylic acid and an amino group on the pyridine ring, makes it a valuable scaffold for creating more complex molecules.

Chemical Identifiers and Nomenclature:

Physicochemical Data

The following table summarizes the key quantitative properties of this compound, compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Weight | 138.12 g/mol | [1][3][5][6] |

| Melting Point | 320°C (decomposes) | [5][7][8] |

| Boiling Point | 387.8 ± 27.0 °C at 760 mmHg (Predicted) | [1][7][8] |

| Density | ~1.417 g/cm³ (Predicted) | [1][7] |

| Flash Point | 188.3°C | [1] |

| Water Solubility | Soluble in hot water; slightly soluble in cold water | [5][7][8] |

| pKa | 4.49 ± 0.10 (Predicted) | [8] |

| Appearance | White to light yellow crystalline powder | [5][9] |

Synthesis and Reactivity

This compound serves as a fundamental starting material. Its functional groups—the amino group and the carboxylic acid—are key sites for chemical modification, allowing for the construction of a diverse range of derivatives.

General Synthetic Workflow

The synthesis of aminopicolinic acid derivatives often involves multi-step processes. A common strategy begins with a commercially available pyridine derivative, followed by functional group manipulations such as nitration and subsequent reduction to install the amino group. The following diagram illustrates a generalized workflow for producing aminopicolinic acid scaffolds for further use.

Caption: Generalized synthetic workflow for aminopicolinic acids.

Representative Experimental Protocol: Esterification

As an intermediate, this compound is often modified for subsequent reactions. The following is a cited protocol for the esterification of this compound to its methyl ester, a common step to protect the carboxylic acid or improve solubility for the next synthetic step.[10]

Objective: To synthesize this compound Methyl Ester.

Materials:

-

This compound (10g)

-

Methanol (150ml)

-

Concentrated Sulfuric Acid (20ml)

-

Ice water

-

6N Sodium Hydroxide solution

-

Ethyl acetate

-

Brine

-

Sodium sulfate

Procedure:

-

Add concentrated sulfuric acid (20ml) dropwise to a solution of this compound (10g) in methanol (150ml).[10]

-

Reflux the mixture for 16 hours.[10]

-

Remove the majority of the methanol under vacuum.[10]

-

Pour the residue into ice water.[10]

-

Adjust the pH of the mixture to 8-9 using a 6N sodium hydroxide solution.[10]

-

Extract the aqueous solution with ethyl acetate.[10]

-

Wash the combined organic phase with brine, then dry over sodium sulfate and filter.[10]

-

Concentrate the filtrate to yield the final product, this compound Methyl Ester.[10]

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate for synthesizing high-value compounds, particularly in the pharmaceutical industry.[5] Its structure is a key component in a variety of biologically active molecules.

Key Application Areas:

-

Antiviral Agents: It serves as a critical building block in the synthesis of novel antiviral drugs.[5]

-

Agrochemicals: The scaffold is used in the development of modern agrochemicals.[5]

-

Enzyme Inhibitors: Derivatives of pyridine carboxylic acids, including aminopicolinic acid, are explored for their potential as potent enzyme inhibitors for various therapeutic targets.[11]

-

Metal Chelating Agents: The arrangement of the nitrogen atom and the carboxyl group allows it to act as a bidentate ligand, making it useful in the formulation of metal-chelating agents.[5]

The logical relationship between this compound and its progression into advanced applications is depicted in the diagram below.

Caption: Application workflow of this compound.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.

-

Hazard Codes: Xi, T, Xn[8]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin), R23/24/25 (Toxic by inhalation, in contact with skin and if swallowed).[7][8]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection).[7]

-

Storage: Keep in a dark place, sealed in a dry, room-temperature environment.[2][8]

Conclusion

This compound (CAS: 23628-31-1) is a foundational chemical intermediate with significant value in pharmaceutical and chemical research. Its well-defined properties and versatile reactivity allow for the synthesis of a wide array of complex molecules. For drug development professionals and researchers, a thorough understanding of this compound's characteristics and synthetic utility is essential for leveraging its full potential in creating next-generation therapeutics and advanced materials.

References

- 1. This compound | 23628-31-1 [chemnet.com]

- 2. 23628-31-1|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. chemwhat.com [chemwhat.com]

- 5. nbinno.com [nbinno.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound [chembk.com]

- 8. 6-Aminopyridine-2-carboxylic acid | 23628-31-1 [chemicalbook.com]

- 9. 6-Amino-2-pyridinecarboxylic Acid 23628-31-1 | TCI AMERICA [tcichemicals.com]

- 10. Page loading... [guidechem.com]

- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Aminopicolinic Acid: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of 6-Aminopicolinic acid. This compound serves as a crucial building block in the synthesis of various pharmaceutical agents and other specialty chemicals.

Core Molecular and Physicochemical Properties

This compound, systematically named 6-aminopyridine-2-carboxylic acid, is a substituted pyridine derivative. Its structural and chemical properties are fundamental to its reactivity and applications in medicinal chemistry and materials science.

| Property | Data |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol |

| CAS Number | 23628-31-1 |

| IUPAC Name | 6-aminopyridine-2-carboxylic acid |

| Synonyms | 6-Amino-2-picolinic acid |

| Appearance | White to off-white crystalline powder |

| Melting Point | 280-285°C (decomposition)[1] |

| Solubility | Slightly soluble in water; soluble in DMSO, ethanol, and alkaline solutions.[1] Soluble in hot water.[2][3] |

| Density | ~1.45 g/cm³ (estimated)[1] |

Molecular Structure

The molecular structure of this compound consists of a pyridine ring substituted with a carboxylic acid group at position 2 and an amino group at position 6.

Experimental Protocols

Synthesis of this compound Methyl Ester

A common derivative for further synthetic modifications is the methyl ester. A representative synthesis protocol is as follows:

-

Esterification:

-

Dissolve 10g of 6-aminopyridine-2-carboxylic acid in 150ml of methanol.

-

Add 20ml of concentrated sulfuric acid dropwise.

-

Reflux the mixture for 16 hours.

-

Remove the majority of methanol under vacuum.

-

Pour the residue into ice water.

-

Adjust the pH to 8-9 with a 6N sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the organic phase with brine, dry it over sodium sulfate, and filter.

-

Concentrate the filtrate to obtain this compound methyl ester.[4]

-

Spectroscopic Characterization

The structural identity and purity of this compound and its derivatives are typically confirmed using spectroscopic methods.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum of the methyl ester in CDCl₃ would show characteristic signals: a singlet for the methyl protons at approximately 3.91 ppm, a broad singlet for the amine protons around 4.91 ppm, and distinct signals for the aromatic protons on the pyridine ring.[4] The acidic proton of the carboxylic acid in the parent compound typically appears far downfield, in the 10-12 ppm region, often as a broad singlet.[5]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. For the methyl ester, expected signals include those for the methyl carbon, the aromatic carbons, and the carbonyl carbon.[4] The carbonyl carbon of a carboxylic acid typically resonates in the 160-180 ppm range.[5]

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight.

Applications in Research and Development

This compound is a versatile building block in organic synthesis. Its key applications include:

-

Pharmaceutical Intermediates: It is a critical component in the synthesis of various active pharmaceutical ingredients, including antiviral agents.[1]

-

Agrochemicals: The scaffold is utilized in the development of new agrochemicals.[1]

-

Metal-Chelating Agents: The presence of the carboxylic acid and the pyridine nitrogen allows for the formation of stable complexes with metal ions, making it useful in the formulation of specialty chemicals.[1]

Logical Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a derivative of this compound, such as its methyl ester.

Caption: Synthesis and characterization workflow for this compound methyl ester.

References

An In-depth Technical Guide to the Synthesis of 6-Aminopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 6-aminopicolinic acid, a valuable building block in pharmaceutical and materials science. While a direct, one-step synthesis from picolinic acid is not prominently documented, this guide details a robust multi-step approach involving the synthesis of a key intermediate, 6-chloropicolinic acid, followed by its amination. The experimental protocols provided are compiled and adapted from established chemical literature.

Introduction

This compound is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug development. Its structure incorporates both a carboxylic acid and an amino group on the pyridine ring, making it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The synthesis of this compound, however, requires a strategic approach, often involving the introduction of functional groups onto the pyridine ring in a controlled manner. This guide focuses on a logical and experimentally viable synthetic route, providing detailed protocols and quantitative data to aid researchers in their synthetic endeavors.

Proposed Synthetic Pathway

The synthesis of this compound can be effectively achieved through a two-part synthetic sequence. The first part involves the preparation of the key intermediate, 6-chloropicolinic acid, from a commercially available starting material. The second part is the nucleophilic aromatic substitution of the chloro-substituent with an amino group.

Spectroscopic Analysis of 6-Aminopicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopicolinic acid (IUPAC name: 6-aminopyridine-2-carboxylic acid) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its use in research and development. Spectroscopic methods provide essential information regarding the compound's atomic connectivity, functional groups, and molecular weight. This guide details the principles and expected outcomes for the analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its chemical structure and data from analogous compounds.

Table 1: ¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | Triplet (t) | 1H | H4 |

| ~6.8 - 7.1 | Doublet (d) | 1H | H5 |

| ~6.5 - 6.7 | Doublet (d) | 1H | H3 |

| ~6.0 - 6.5 | Broad Singlet | 2H | -NH₂ |

| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH |

Note: Predicted chemical shifts are highly dependent on the solvent used. The values above are estimates for a solvent like DMSO-d₆.

Table 2: ¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C=O (Carboxylic Acid) |

| ~158 - 162 | C6 (-NH₂) |

| ~148 - 152 | C2 (-COOH) |

| ~138 - 142 | C4 |

| ~115 - 120 | C5 |

| ~110 - 115 | C3 |

Note: Predicted chemical shifts are based on the expected electronic environment of each carbon atom.

Table 3: IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch (Amino group) |

| 2500 - 3300 | Strong, Very Broad | O-H stretch (Carboxylic acid) |

| ~1700 - 1725 | Strong | C=O stretch (Carboxylic acid) |

| ~1600 - 1650 | Medium | N-H bend (Amino group) |

| ~1550 - 1600 | Medium | C=C and C=N stretch (Aromatic ring) |

| ~1200 - 1300 | Medium | C-O stretch (Carboxylic acid) |

| ~1150 - 1250 | Medium | C-N stretch (Amino group) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 138 | [M]⁺ (Molecular Ion) |

| 121 | [M-OH]⁺ |

| 94 | [M-COOH]⁺ or [M-CO₂H]⁺ |

| 67 | Fragmentation of the pyridine ring |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound. These protocols are based on standard laboratory practices.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 300 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a small amount of base to aid solubility). DMSO-d₆ is often a good choice for compounds with both acidic and basic functional groups.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A sweep width of approximately 12-15 ppm, centered around 6-7 ppm.

-

Referencing: The residual solvent peak is used as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A sweep width of approximately 200-220 ppm, centered around 100-120 ppm.

-

Referencing: The solvent peak is used as an internal reference (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Perkin-Elmer Spectrum RX/FT-IR system).[1]

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

IR Spectrum Acquisition:

-

Mode: Transmittance.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI) (e.g., Micromass Autospec M spectrometer).[1]

Sample Preparation (for EI):

-

A small amount of the solid sample is introduced directly into the ion source via a direct insertion probe.

-

The probe is heated to volatilize the sample into the ion source.

Mass Spectrum Acquisition (EI Mode):

-

Ionization Energy: 70 eV.

-

Source Temperature: 150-250 °C.

-

Mass Range: m/z 40-400.

-

Data Acquisition: The instrument scans the specified mass range to detect the molecular ion and its fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has outlined the standard procedures for obtaining and interpreting the NMR, IR, and mass spectral data of this compound. While a complete, experimentally verified dataset is not currently available in public literature, the provided protocols and expected data serve as a valuable resource for researchers working with this compound. The application of these spectroscopic techniques is fundamental for confirming the identity, purity, and structure of this compound, which is essential for its application in scientific research and drug development.

References

The Solubility Profile of 6-Aminopicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopicolinic acid, a pivotal pyridine derivative, serves as a fundamental building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility in these applications is profoundly influenced by its physicochemical properties, most notably its solubility in various solvent systems. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment. Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely unpublished. This guide, therefore, focuses on presenting the available qualitative information and providing a robust framework for researchers to determine its solubility in their specific applications.

Introduction to this compound

This compound (IUPAC name: 6-Amino-2-pyridinecarboxylic acid), with the chemical formula C₆H₆N₂O₂, is a white to off-white crystalline powder. Its structure, featuring both a carboxylic acid group and an amino group on a pyridine ring, imparts amphoteric properties, allowing it to act as both a weak acid and a weak base. This dual functionality is a key determinant of its solubility characteristics, which can be significantly influenced by the pH of the solvent system.

Qualitative Solubility of this compound

Based on available safety data sheets and chemical supplier information, the solubility of this compound can be qualitatively summarized as follows:

-

Water: It is described as being slightly soluble in water, with solubility increasing significantly in hot water[1][2].

-

Organic Solvents: It is generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol[1].

-

Aqueous Solutions: Due to its acidic and basic functional groups, this compound is soluble in alkaline solutions[1].

It is crucial to note that these are qualitative descriptions. For precise formulation and process development, quantitative solubility determination is essential.

Quantitative Solubility Data

A comprehensive search of peer-reviewed scientific literature, chemical databases, and technical data sheets did not yield specific quantitative solubility data for this compound (e.g., in g/100 mL or mg/mL at specified temperatures). The absence of this data in the public domain highlights the need for experimental determination by researchers working with this compound. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Water | |||

| Ethanol | |||

| Dimethyl Sulfoxide (DMSO) | |||

| 0.1 M HCl | |||

| 0.1 M NaOH | |||

| Other (Specify) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound. This protocol is based on the widely accepted shake-flask method.

4.1. Materials and Equipment

-

This compound (purity ≥98%)

-

Selected solvents (e.g., deionized water, ethanol, DMSO, buffered solutions)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of Solute Concentration:

-

Gravimetric Method (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound).

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent.

-

-

Instrumental Analysis (e.g., HPLC or UV-Vis Spectroscopy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the analytical response (e.g., peak area in HPLC or absorbance at a specific wavelength in UV-Vis) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same instrumental method and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

4.3. Data Analysis and Reporting

-

Express the solubility in standard units such as g/100 mL, mg/mL, or mol/L.

-

Report the experimental temperature and the specific analytical method used for quantification.

-

Perform experiments in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While qualitative data suggests that this compound is soluble in hot water, DMSO, ethanol, and alkaline solutions, a notable gap exists in the public domain regarding its quantitative solubility in these and other solvent systems. For researchers and drug development professionals, the experimental determination of this property is a critical step. The detailed protocol and workflow provided in this guide offer a robust framework for obtaining reliable and reproducible solubility data, which is indispensable for the successful formulation and application of this important chemical intermediate.

References

6-Aminopicolinic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 6-Aminopicolinic acid (also known as 6-Aminopyridine-2-carboxylic acid), a key intermediate in the synthesis of various biologically active molecules. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 6-Aminopyridine-2-carboxylic acid, 6-Amino-2-picolinic acid |

| CAS Number | 23628-31-1 |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol |

| Appearance | White to off-white or pale cream solid powder |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1]

Acute Toxicity: No specific LD50 (oral, dermal) or LC50 (inhalation) data is currently available for this compound. However, it is classified as harmful if swallowed.

Chronic Toxicity: Information on the long-term health effects of exposure to this compound is not available.

First-Aid Measures

Immediate medical attention is recommended in case of significant exposure. Follow the protocols outlined below.

Experimental Protocol: First-Aid Procedures

1. Eye Contact: 1.1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 1.2. Remove contact lenses if present and easy to do. Continue rinsing. 1.3. Seek immediate medical attention.

2. Skin Contact: 2.1. Immediately remove all contaminated clothing. 2.2. Wash the affected area with plenty of soap and water for at least 15 minutes. 2.3. If skin irritation occurs, seek medical advice/attention. 2.4. Wash contaminated clothing before reuse.

3. Inhalation: 3.1. Remove the individual from the exposure area to fresh air immediately. 3.2. If breathing is difficult, administer oxygen. 3.3. If the individual is not breathing, give artificial respiration. 3.4. Seek immediate medical attention.

4. Ingestion: 4.1. Do NOT induce vomiting. 4.2. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. 4.3. Never give anything by mouth to an unconscious person. 4.4. Seek immediate medical attention.

Fire-Fighting Measures

Extinguishing Media:

-

Suitable: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable: No information available.

Specific Hazards:

-

During a fire, irritating and highly toxic gases such as nitrogen oxides and carbon monoxide may be generated by thermal decomposition.

Protective Equipment:

-

Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Accidental Release Measures

Experimental Protocol: Spill Cleanup

1. Personal Precautions: 1.1. Evacuate personnel from the immediate area. 1.2. Ensure adequate ventilation. 1.3. Avoid breathing dust. 1.4. Wear appropriate personal protective equipment (PPE) as specified in Section 7.

2. Environmental Precautions: 2.1. Prevent the spill from entering drains, sewers, or waterways.

3. Methods for Containment and Cleaning Up: 3.1. For a dry spill, carefully sweep up the material, avoiding dust generation. 3.2. Place the swept material into a suitable, labeled container for disposal. 3.3. Clean the spill area thoroughly with soap and water. 3.4. Dispose of waste material in accordance with local, state, and federal regulations.

References

The Ascendancy of 6-Aminopicolinic Acid: A Technical Guide to its Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopicolinic acid, a pyridine derivative with the systematic name 6-aminopyridine-2-carboxylic acid, has emerged as a significant building block in medicinal chemistry and materials science. Its unique structural features, combining the aromaticity and hydrogen bonding capabilities of the pyridine ring with the reactivity of both an amino and a carboxylic acid group, make it a versatile scaffold for the synthesis of a wide array of complex molecules. While the specific historical details of its initial discovery are not prominently documented in readily available scientific literature, its importance is evident in the numerous modern synthetic protocols and its incorporation into various functional molecules. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on experimental details and data.

Historical Context: The Rise of Pyridine Chemistry

The story of this compound is intrinsically linked to the broader history of pyridine chemistry. Pyridine was first isolated from coal tar in the mid-19th century, and its structure was elucidated in the 1860s and 1870s. The late 19th and early 20th centuries saw the development of fundamental synthetic methods for creating the pyridine ring, such as the Hantzsch pyridine synthesis (1881) and the Chichibabin pyridine synthesis (1924). These breakthroughs paved the way for the systematic exploration of pyridine derivatives.

While a seminal "discovery paper" for this compound is not readily identifiable, the synthesis of related aminopyridine carboxylic acids was of interest in the early to mid-20th century for their potential biological activities. For instance, patents for the synthesis of esters of 6-aminonicotinic acid, a closely related isomer, appeared as early as 1940. It is likely that this compound was first synthesized during this period of burgeoning interest in pyridine chemistry, though its initial preparation may not have been a widely celebrated discovery.

Synthetic Methodologies

The synthesis of this compound and its derivatives has evolved, with several modern methods providing efficient access to this important molecule. Below are detailed protocols for some of the key synthetic approaches.

Synthesis of this compound Methyl Ester from 6-Aminopyridine-2-carboxylic acid

A common derivative, the methyl ester of this compound, can be readily prepared from the parent acid.

Experimental Protocol:

-

To a solution of 6-aminopyridine-2-carboxylic acid (10g) in methanol (150ml), add concentrated sulfuric acid (20ml) dropwise.

-

Reflux the mixture for 16 hours.

-

Remove the majority of the methanol under vacuum.

-

Pour the residue into ice water.

-

Adjust the pH of the mixture to 8-9 using a 6N sodium hydroxide solution.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic phases with brine, dry over sodium sulfate, and filter.

-

Concentrate the filtrate to yield this compound methyl ester.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 6-aminopyridine-2-carboxylic acid (10g) | [1] |

| Product | This compound METHYL ESTER | [1] |

| Yield | 7.5 g | [1] |

| ¹H NMR (CDCl₃) | δ 3.91 (s, 3H), 4.91 (br, 2H), 6.65 (d, J= 8.0 Hz, 1H), 7.45 (d, J= 7.2 Hz, 1H), 7.50 (t, J= 7.6 Hz, 1H) | [1] |

Synthesis via Oxidation of N-(6-methylpyridin-2-yl)-acetamide

Another approach involves the oxidation of a substituted picoline.

Experimental Protocol:

-

Dissolve N-(6-methylpyridin-2-yl)-acetamide (10 g, 0.067 mmol) in water (100 mL) and heat to 75°C.

-

Add potassium permanganate (37 g, 233 mmol) portion-wise at 75°C.

-

Maintain the reaction at 75°C for 4 hours.

-

Cool the reaction mixture to room temperature and filter the solid.

Further processing of the filtrate would be required to isolate the desired carboxylic acid.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above.

References

Navigating the Scarcity: A Technical Guide to the Natural Occurrence of 6-Aminopicolinic Acid and Its Analogs

For Immediate Release

[City, State] – [Date] – This technical guide addresses the natural occurrence of 6-aminopicolinic acid and its structurally significant analogs, dipicolinic acid and 6-aminopenicillanic acid. While extensive research indicates that this compound is primarily a synthetic compound, its analogs are notable natural products with significant biological roles. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current knowledge, including quantitative data, detailed experimental protocols for isolation and analysis, and insights into their biosynthetic pathways.

Introduction: The Elusive Natural Presence of this compound

This compound is a pyridine carboxylic acid derivative that has garnered interest in medicinal chemistry as a scaffold for the synthesis of various therapeutic agents. Despite its utility in synthetic chemistry, a thorough review of scientific literature reveals no substantive evidence of its natural occurrence. The compound is commercially available as a biochemical reagent for research and development purposes. In contrast, its structural analogs, dipicolinic acid and 6-aminopenicillanic acid, are well-documented natural products with significant biological functions.

Dipicolinic Acid: A Key Component of Bacterial Endospores

Dipicolinic acid (pyridine-2,6-dicarboxylic acid, DPA) is a prominent and well-studied analog of this compound. It is famously known for its crucial role in the remarkable resistance of bacterial endospores to environmental stresses.

Natural Occurrence and Biological Role

DPA is found in high concentrations within the core of endospores produced by bacteria belonging to the genera Bacillus and Clostridium. It can constitute between 5% and 15% of the dry weight of these spores[1][2]. In conjunction with calcium ions, DPA forms a complex that contributes to the spore's dormancy and resistance to heat, radiation, and chemical agents. This Ca-DPA complex is thought to dehydrate the spore core, protecting macromolecules like DNA from denaturation[1].

Quantitative Data

The concentration of DPA in bacterial endospores is a key indicator of their presence and potential for resistance. The following table summarizes quantitative data regarding DPA content in bacterial spores.

| Bacterial Species | DPA Content (% of spore dry weight) | Molar Concentration in Spore Core | Reference(s) |

| Bacillus subtilis | 5 - 15% | Not specified | [1] |

| Bacillus and Clostridium species | up to 15% | Not specified | [2][3] |

Experimental Protocols for DPA Analysis

The quantification of DPA is essential for various applications, including food safety, sterilization validation, and environmental microbiology. Several robust methods have been developed for its extraction and analysis.

A common method for releasing DPA from endospores for subsequent analysis involves autoclaving.

-

Objective: To release DPA from bacterial endospores.

-

Procedure:

-

Prepare a suspension of endospores in a suitable buffer or water.

-

Place the suspension in an autoclavable tube.

-

Autoclave at 121°C for 15-30 minutes[4].

-

Centrifuge the autoclaved suspension to pellet spore debris.

-

Collect the supernatant containing the released DPA for quantification.

-

For extraction from complex matrices like soil and sediment, acid hydrolysis is often employed.

-

Objective: To extract DPA from environmental samples.

-

Procedure:

-

Freeze-dry the sediment or soil sample.

-

Suspend a known weight of the dried sample in 6 M HCl.

-

Heat the suspension at 95°C for a defined period.

-

Centrifuge to separate the solid matrix.

-

Collect the supernatant for DPA analysis[5].

-

This method offers high sensitivity and is suitable for detecting low concentrations of DPA.

-

Principle: DPA forms a highly fluorescent complex with terbium ions (Tb³⁺), which can be detected by fluorescence spectroscopy.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

-

Methodology:

-

Mix the DPA-containing extract with a solution of terbium chloride (TbCl₃).

-

Inject the mixture into the HPLC system.

-

Separate the Tb³⁺-DPA complex from other components on a suitable column.

-

Detect the complex using an excitation wavelength of ~270-280 nm and an emission wavelength of ~545 nm.

-

Quantify the DPA concentration by comparing the peak area to a standard curve prepared with known concentrations of DPA[5]. The limit of detection can be as low as 0.04 nM[5].

-

Biosynthesis of Dipicolinic Acid

The biosynthesis of DPA in bacteria is linked to the lysine biosynthetic pathway. The key enzyme responsible for the final step is dipicolinate synthase.

Figure 1. Simplified biosynthetic pathway of dipicolinic acid.

6-Aminopenicillanic Acid: The Core of Penicillin Antibiotics

6-Aminopenicillanic acid (6-APA) is another naturally occurring analog of this compound and serves as the fundamental nucleus for all penicillin antibiotics.

Natural Occurrence

6-APA is a metabolic product found in fermentations of various fungi, most notably Penicillium chrysogenum. It is also produced by other fungi such as Trichophyton mentagrophytes and Aspergillus ochraceous[6][7]. 6-APA itself has weak antibacterial activity; however, it is a crucial precursor for the industrial production of numerous semi-synthetic penicillins with improved efficacy and broader spectrums of activity[8][9].

Quantitative Data

Quantitative data for 6-APA in natural fungal fermentations is often reported in the context of penicillin production and process optimization. The concentration can vary significantly based on the fungal strain, culture conditions, and the presence of precursors.

| Fungal Species | Culture Condition | 6-APA Production | Reference(s) |

| Penicillium chrysogenum | Fermentation | Variable, often a smaller fraction of total penicillins | [10] |

| Trichophyton mentagrophytes | Corn steep liquor fermentation | A large part of total antibiotic production | [6][7] |

| Aspergillus ochraceous | Corn steep liquor fermentation | Detected | [6][7] |

Experimental Protocols for 6-APA Analysis

The detection and quantification of 6-APA are critical in the pharmaceutical industry for monitoring fermentation processes and for the synthesis of semi-synthetic penicillins.

The extraction of 6-APA from complex fermentation media often involves multiple steps to separate it from penicillins and other metabolites.

-

Objective: To isolate 6-APA from fungal fermentation broth.

-

General Procedure:

-

Filter the fermentation broth to remove fungal mycelia.

-

Adjust the pH of the filtrate to acidic conditions (e.g., pH 2.0-3.0) to facilitate extraction.

-

Extract with a water-immiscible organic solvent (e.g., amyl acetate, methylene chloride) to remove penicillins.

-

Adjust the pH of the aqueous phase to around its isoelectric point (pH ~4.3) to precipitate 6-APA.

-

The precipitated 6-APA can be collected by filtration and further purified.

-

A colorimetric method can be used for the rapid quantification of 6-APA.

-

Principle: 6-APA reacts with a specific reagent to form a colored product that can be measured spectrophotometrically.

-

Methodology:

-

A sample containing 6-APA is reacted with a reagent such as d-(+)-glucosamine under controlled pH and temperature.

-

The reaction produces a chromophore with a specific absorbance maximum.

-

The absorbance is measured using a spectrophotometer at the corresponding wavelength.

-

The concentration of 6-APA is determined by comparing the absorbance to a standard curve[11].

-

Biosynthesis of 6-Aminopenicillanic Acid

6-APA is a derivative of the penicillin biosynthetic pathway. It is formed from isopenicillin N, which is the common precursor to all penicillins. The final step in the formation of many penicillins involves the exchange of the L-α-aminoadipyl side chain of isopenicillin N with other side chains, a reaction catalyzed by acyl-CoA:isopenicillin N acyltransferase. 6-APA can be formed through the enzymatic hydrolysis of penicillins by penicillin acylase.

Figure 2. Simplified pathway showing the formation of 6-aminopenicillanic acid.

Conclusion

While this compound appears to be a product of synthetic chemistry rather than a naturally occurring molecule, its analogs, dipicolinic acid and 6-aminopenicillanic acid, are of significant biological and industrial importance. Dipicolinic acid is a key biomarker for bacterial endospores and a critical factor in their resilience. 6-Aminopenicillanic acid is the foundational scaffold for the vast family of penicillin antibiotics. This guide provides a consolidated resource on the natural occurrence, analysis, and biosynthesis of these important analogs, offering valuable insights for researchers and professionals in the fields of microbiology, biotechnology, and drug development. Further research into the natural world may yet reveal novel pyridine derivatives with unique biological activities.

References

- 1. Dipicolinic acid - Wikipedia [en.wikipedia.org]

- 2. Engineering the Production of Dipicolinic Acid in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering the production of dipicolinic acid in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Sensitive quantification of dipicolinic acid from bacterial endospores in soils and sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Formation of 6-Aminopenicillanic Acid, Penicillins, and Penicillin Acylase by Various Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Penicillin - Wikipedia [en.wikipedia.org]

- 9. 6-APA - Wikipedia [en.wikipedia.org]

- 10. The metabolism of 6-aminopenicillanic acid and related compounds by Penicillium chrysogenum and its possible significance for penicillin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spectrophotometric Method for the Estimation of 6-Aminopenicillanic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Role of 6-Aminopicolinic Acid and Its Congeners in Antiviral Synthesis: A Detailed Examination

Introduction

While direct applications of 6-aminopicolinic acid as a starting material in the synthesis of commercially available antiviral agents are not extensively documented in publicly available scientific literature, its structural motifs are central to the development of potent antiviral compounds. This document explores the significant role of a key structural isomer, 3-aminopyrazine-2-carboxylic acid, in the synthesis of the broad-spectrum antiviral drug Favipiravir. Furthermore, it delves into the pronounced antiviral activities of its parent molecule, picolinic acid, against a range of enveloped viruses. This exploration provides valuable insights for researchers, scientists, and drug development professionals working on novel antiviral therapies.

Part 1: Synthesis of Favipiravir Utilizing a Structural Isomer of this compound

A critical precursor in several patented and practiced synthesis routes for the antiviral agent Favipiravir (T-705) is 3-aminopyrazine-2-carboxylic acid, a structural isomer of this compound. The proximity of the amino and carboxylic acid functional groups in this isomer is crucial for the subsequent chemical transformations that lead to the formation of the Favipiravir molecule. Various synthetic strategies have been developed to improve yield, reduce costs, and enhance safety.

Comparative Analysis of Favipiravir Synthesis Routes

The following table summarizes and compares different synthetic routes to Favipiravir, highlighting the starting materials, key intermediates, and overall yields.

| Route | Starting Material | Key Intermediates | Overall Yield | Reference |

| Toyama Chemical (Original) | 3-Aminopyrazine-2-carboxylic acid | Methyl 3-amino-6-bromopyrazine-2-carboxylate | ~1% | [1][2] |

| Toyama Chemical (Improved) | Diethyl 2-aminomalonate | 3-Hydroxypyrazine-2-carboxamide | 17% | [1] |

| Nippon Soda & Toyama | Diethyl 2-aminomalonate | 3-Hydroxypyrazine-2-carboxamide | 33% | [1] |

| Zhang et al. | 3-Hydroxypyrazine-2-carboxylic acid | 3-Amino-6-nitropyrazine-2-carboxamide | Not explicitly stated | [1] |

| Xie et al. | 2-Aminopyrazine | 3,6-Dichloropyrazine-2-carbonitrile | Good yield (not quantified) | [1] |

| Economical Procedure | 3-Aminopyrazine-2-carboxylic acid | 3,6-Dichloropyrazine-2-carbonitrile | 43% (from key intermediate) | [3] |

Experimental Protocols for Favipiravir Synthesis

Below is a detailed protocol for an economical and practical synthesis of Favipiravir starting from 3-aminopyrazine-2-carboxylic acid.[3]

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic acid

-

Suspend 3-aminopyrazine-2-carboxylic acid (1.75 mol) in methanol (2430 mL).

-

Cool the suspension in an ice bath.

-

Slowly add concentrated sulfuric acid (4.53 mol).

-

Reflux the mixture for 5 hours.

-

Cool the reaction mixture to room temperature and then chill in an ice bath.

-

Neutralize with a saturated aqueous solution of sodium carbonate to pH 7-8.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-aminopyrazine-2-carboxylate.

Step 2: Bromination

-

Dissolve the methyl 3-aminopyrazine-2-carboxylate from the previous step in a suitable solvent.

-

Add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product, dry the organic phase, and concentrate to yield methyl 3-amino-6-bromopyrazine-2-carboxylate.

Step 3: Diazotization and Hydrolysis

-

Dissolve the brominated ester in an aqueous solution of sulfuric acid.

-

Cool the solution to 0-5 °C.

-

Add a solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 1 hour at this temperature.

-

Heat the reaction mixture to promote hydrolysis of the diazonium salt.

-

Cool the mixture and collect the precipitated product by filtration to obtain the 3-hydroxy intermediate.

Step 4: Chlorination and Dehydration

-

Treat the 3-hydroxy intermediate with phosphorus oxychloride (POCl₃) and a suitable base (e.g., DIPEA).

-

Reflux the mixture at 80 °C for 3 hours.[3]

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Crystallize the crude product from n-heptane to yield 3,6-dichloropyrazine-2-carbonitrile.

Step 5: Fluorination, Hydroxylation, and Nitrile Hydrolysis

-

Add 3,6-dichloropyrazine-2-carbonitrile to a mixture of potassium fluoride (KF) and a phase transfer catalyst (e.g., TBAB) in a suitable solvent like DMSO.

-

Heat the mixture to facilitate the fluorination reaction.

-

Upon completion of the fluorination, add a solution of sodium bicarbonate for hydroxylation.

-

Hydrolyze the nitrile group using concentrated hydrochloric acid.

-

Isolate and purify the final product, Favipiravir.

Synthesis Workflow

References

Application Notes and Protocols for 6-Aminopicolinic Acid in Pharmaceutical Development

Introduction

6-Aminopicolinic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its pyridine core, substituted with both an amino and a carboxylic acid group, provides two key points for chemical modification, making it an ideal scaffold for the synthesis of diverse compound libraries. The arrangement of the amino and carboxylic acid moieties allows for the generation of picolinamide derivatives, which are prevalent in a range of biologically active molecules. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of potential pharmaceutical candidates, with a focus on kinase inhibitors, a well-established class of therapeutics.

The pyridine ring is a common motif in kinase inhibitors, often involved in crucial hydrogen bonding interactions with the hinge region of the kinase domain. By functionalizing the amino and carboxylic acid groups of this compound, researchers can systematically explore the chemical space around this privileged scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Logical Workflow for Drug Discovery using this compound

The following diagram illustrates a typical workflow for a drug discovery campaign starting with this compound as a core scaffold. This process involves initial library synthesis through amide coupling, followed by further diversification using cross-coupling reactions to enhance biological activity and drug-like properties.

Caption: Drug discovery workflow using this compound.

Data Presentation: Synthesis and Biological Activity of Picolinamide Derivatives

The following table summarizes representative data for a hypothetical series of picolinamide derivatives synthesized from this compound. This data illustrates how systematic modifications can influence biological activity against a target kinase (e.g., a hypothetical Kinase X) and physicochemical properties.

| Compound ID | R Group (from Amine) | R' Group (from Suzuki Coupling) | Yield (%) | Purity (%) | Kinase X IC50 (nM) |

| APA-001 | Cyclopropyl | H | 85 | >98 | 15,000 |

| APA-002 | Phenyl | H | 78 | >99 | 8,500 |

| APA-003 | 4-Fluorophenyl | H | 81 | >99 | 5,200 |

| APA-004-Br | 4-Fluorophenyl | Br | 92 | >98 | 4,800 |

| APA-005 | 4-Fluorophenyl | 3-Pyridyl | 65 | >97 | 150 |

| APA-006 | 4-Fluorophenyl | 4-Methoxyphenyl | 71 | >98 | 220 |

| APA-007 | 4-Fluorophenyl | Phenylethynyl | 58 | >96 | 95 |

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound using HATU

This protocol describes the formation of a picolinamide by coupling this compound with a primary or secondary amine using HATU as the coupling agent.

Materials:

-

This compound

-

Amine of choice (1.1 equivalents)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent).

-

Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

-

Add the amine (1.1 equivalents) to the solution.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired picolinamide.

Protocol 2: Halogenation of the Picolinamide Scaffold

This protocol describes the bromination of a picolinamide derivative at the 3-position of the pyridine ring, a necessary step for subsequent cross-coupling reactions.

Materials:

-

Picolinamide derivative (from Protocol 1)

-

N-Bromosuccinimide (NBS) (1.1 equivalents)

-

Acetonitrile

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the picolinamide derivative (1.0 equivalent) in acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring by LC-MS.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude brominated product can often be used in the next step without further purification. If necessary, purify by flash chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 3-Bromo-picolinamide Derivatives

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of a 3-bromo-picolinamide with an aryl or heteroaryl boronic acid.

Materials:

-

3-Bromo-picolinamide derivative (from Protocol 2) (1.0 equivalent)

-

Aryl/heteroaryl boronic acid (1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

In a Schlenk flask, combine the 3-bromo-picolinamide (1.0 equivalent), boronic acid (1.5 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane/water mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, until LC-MS analysis indicates completion.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to obtain the final coupled product.

Protocol 4: Sonogashira Coupling of 3-Bromo-picolinamide Derivatives

This protocol outlines the Sonogashira coupling of a 3-bromo-picolinamide with a terminal alkyne.

Materials:

-

3-Bromo-picolinamide derivative (from Protocol 2) (1.0 equivalent)

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)

-

Copper(I) iodide (CuI) (0.06 equivalents)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the 3-bromo-picolinamide (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.06 equivalents).

-

Add anhydrous THF or DMF, followed by the terminal alkyne (1.2 equivalents) and the amine base (e.g., TEA, 2.5 equivalents).

-

Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, cool the mixture and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Purify the crude product by flash column chromatography.

Mandatory Visualizations

Signaling Pathway

The diagram below illustrates a simplified, representative signaling pathway involving a receptor tyrosine kinase (RTK), which is a common target for picolinamide-based inhibitors. The hypothetical inhibitor, derived from this compound, would act by blocking the ATP-binding site of the kinase, thereby inhibiting downstream signaling cascades that promote cell proliferation.

Application Notes and Protocols for the Metal-Chelating Properties of 6-Aminopicolinic Acid in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the metal-chelating applications of 6-Aminopicolinic acid (6-APA), a versatile pyridine-derived ligand. This document details its coordination chemistry, quantitative metal-binding data, and experimental protocols for its use in various research contexts, including the synthesis of coordination polymers, sensing of metal ions, and potential for broader applications in analytical and environmental chemistry.

Introduction to this compound as a Chelating Agent

This compound is a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the pyridine ring and an oxygen atom of the deprotonated carboxylate group. This N,O-coordination forms a stable five-membered chelate ring, which is a thermodynamically favored arrangement. The presence of the amino group at the 6-position can further influence the electronic properties and coordination behavior of the molecule, as well as participate in hydrogen bonding interactions that stabilize the resulting metal complexes.

Quantitative Data: Metal Ion Chelation by this compound

The ability of this compound to form stable complexes with various metal ions is a key aspect of its utility in research. While comprehensive stability constant data across a wide range of metals is still an active area of research, crystallographic studies provide precise quantitative information about the coordination environment and bond lengths in the solid state.

Crystallographic Data for Cadmium(II)-6-Aminopicolinate Complexes

The following table summarizes key crystallographic data for coordination polymers of Cadmium(II) with 6-Aminopicolinate (6apic), demonstrating its versatile coordination modes.[1][2][3][4]

| Compound Formula | Crystal System | Space Group | Cd-N Bond Lengths (Å) | Cd-O Bond Lengths (Å) | Coordination Geometry | Reference |

| [Cd(μ-6apic)₂]n | Monoclinic | P2₁/c | 2.352(2), 2.371(2) | 2.301(2), 2.541(2) | Distorted Octahedral | [1][2] |

| {[Cd(6apic)₂(μ-bipy)]·H₂O}n | Monoclinic | P2₁/c | 2.364(3), 2.378(3) | 2.289(2), 2.578(2) | Distorted Octahedral | [1][2] |

| {[Cd(6apic)₂(μ-bpe)]·2H₂O}n | Monoclinic | P2₁/c | 2.366(2) | 2.298(2) | Octahedral | [1][2] |

| [Cd(6apic)(μ-6apic)(μ-bpa)₀.₅]n | Monoclinic | P2₁/c | 2.348(4) - 2.417(4) | 2.300(3) - 2.588(3) | Trigonal Prism | [1][2] |

| {[Cd₂(6apic)₄(μ-tmbp)]·7H₂O}n | Monoclinic | P2₁/c | 2.355(3) - 2.404(3) | 2.293(3) - 2.318(3) | Distorted Octahedral | [1][2] |

bipy = 4,4′-bipyridine; bpe = 1,2-di(4-pyridyl)ethylene; bpa = 1,2-di(4-pyridyl)ethane; tmbp = 1,3-di(4-pyridyl)propane

Experimental Protocols

This section provides detailed methodologies for key experiments involving the metal-chelating properties of this compound.

Protocol 1: Synthesis of a Cadmium(II)-6-Aminopicolinate Coordination Polymer

This protocol describes the synthesis of a one-dimensional coordination polymer, [Cd(μ-6apic)₂]n, as reported in the literature.[1][2]

Materials:

-

Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

-

This compound (H6apic)

-

Deionized water

-

Methanol

Procedure:

-

Dissolve 0.05 mmol of Cadmium(II) nitrate tetrahydrate in 5 mL of deionized water.

-

Dissolve 0.1 mmol of this compound in 5 mL of methanol.

-

Slowly add the Cadmium(II) nitrate solution to the this compound solution with constant stirring.

-

Seal the resulting solution in a vial and heat at 60 °C for 72 hours.

-

After cooling to room temperature, colorless single crystals suitable for X-ray diffraction are obtained.

-

Wash the crystals with the mother liquor and air-dry.

Expected Outcome: Formation of crystalline [Cd(μ-6apic)₂]n coordination polymer. The structure consists of Cadmium(II) centers bridged by 6-aminopicolinate ligands.[1][2]

Protocol 2: Photoluminescence Sensing of Metal Ions

This protocol outlines a method for using a Cadmium(II)-6-Aminopicolinate coordination polymer, specifically {[Cd(6apic)₂(μ-bipy)]·H₂O}n, as a fluorescent sensor for the detection of Fe³⁺ and Zn²⁺ ions in aqueous solution.[3]

Materials:

-

Crystalline {[Cd(6apic)₂(μ-bipy)]·H₂O}n (synthesized as per a modified Protocol 1, incorporating 4,4'-bipyridine)

-

Deionized water

-

Stock solutions (e.g., 1 mM) of various metal salts (e.g., FeCl₃, ZnCl₂)

-

Fluorometer

Procedure:

-

Grind the crystalline coordination polymer into a fine powder.

-

Disperse a small amount of the powdered compound in deionized water to create a stable suspension.

-

Record the baseline photoluminescence spectrum of the suspension. The compound is expected to exhibit fluorescence upon UV excitation.[3]

-

To separate aliquots of the suspension, add small volumes of the different metal ion stock solutions to achieve the desired final concentrations.

-

After a short incubation period, record the photoluminescence spectrum of each mixture.

-

Analyze the changes in fluorescence intensity. A decrease in intensity ("turn-off" sensing) is expected for Fe³⁺, while an increase ("turn-on" sensing) may be observed for Zn²⁺.[3]

-

To determine the detection limit, perform a titration by adding increasing concentrations of the target metal ion and monitoring the fluorescence response.

Visualizations

Logical Relationship of 6-APA Chelation and Sensing Application

Caption: Workflow from synthesis to sensing application of 6-APA complexes.

Experimental Workflow for Metal Ion Sensing

Caption: Experimental steps for fluorescence-based metal ion detection.

Potential and Future Research Directions

The demonstrated ability of this compound to form stable and functional coordination polymers opens up several avenues for future research:

-

Broadening the Scope of Metal Ions: Systematic studies to determine the stability constants of 6-APA with a wider range of transition metals, lanthanides, and actinides would provide valuable data for its application in separation and extraction processes.

-

Heavy Metal Remediation: The chelating properties of 6-APA suggest its potential use in the remediation of heavy metal-contaminated water and soil. Protocols for testing its efficacy in binding and removing metals like lead, mercury, and arsenic from environmental samples could be developed.

-

Drug Delivery and Bioimaging: The ability to form stable metal complexes could be exploited for the development of metallodrugs or as a bifunctional chelator for radiopharmaceuticals in medical imaging.

-

Analytical Chemistry: The development of 6-APA-based sensors for a broader range of metal ions, potentially through different detection mechanisms (e.g., colorimetric, electrochemical), is a promising area of investigation.

These application notes serve as a starting point for researchers interested in harnessing the metal-chelating properties of this compound. The provided protocols and data can be adapted and expanded upon for a variety of scientific and technological applications.

References

- 1. A family of Cd(ii) coordination polymers constructed from 6-aminopicolinate and bipyridyl co-linkers: study of their growth in paper and photoluminescence sensing of Fe3+ and Zn2+ ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. A family of Cd( ii ) coordination polymers constructed from 6-aminopicolinate and bipyridyl co-linkers: study of their growth in paper and photolumine ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00410H [pubs.rsc.org]

- 3. A family of Cd(II) coordination polymers constructed from 6-aminopicolinate and bipyridyl co-linkers: study of their growth in paper and photoluminescence sensing of Fe3+ and Zn2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Characterization of 6-Aminopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the analytical characterization of 6-Aminopicolinic acid. The following protocols are designed to assist in the identification, quantification, and purity assessment of this compound, a crucial component in various research and development settings.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying its content in various matrices. A reversed-phase HPLC method is typically employed for the separation of this compound from its potential impurities and related compounds.

Experimental Protocol:

1. Sample Preparation:

-

Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

For quantitative analysis, prepare a series of calibration standards of known concentrations.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. A common starting point is a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Gradient Elution: A typical gradient could be:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25.1-30 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 254 nm.

3. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time compared to a reference standard.

-

Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

For quantification, generate a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample from this curve.

Quantitative Data Summary:

| Parameter | Expected Value |

| Retention Time (t R ) | Dependent on the specific HPLC conditions, but should be consistent for a given method. |

| Linearity (r²) | > 0.999 for the calibration curve. |

| Limit of Detection (LOD) | Typically in the low ng/mL range. |

| Limit of Quantification (LOQ) | Typically in the mid to high ng/mL range. |

Experimental Workflow:

Application Notes and Protocols: 6-Aminopicolinic Acid in the Development of Metal-Organic Frameworks (MOFs)

Audience: Researchers, scientists, and drug development professionals.

Introduction: